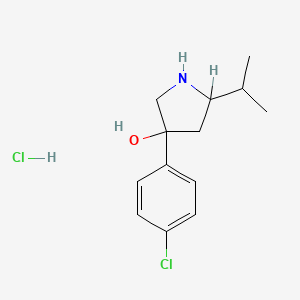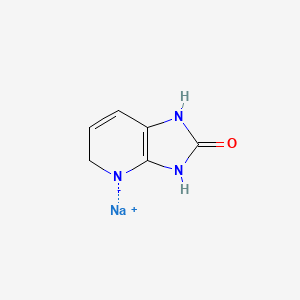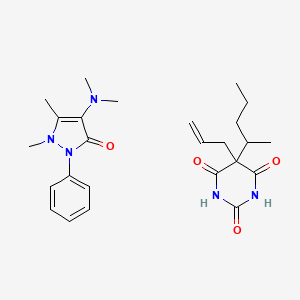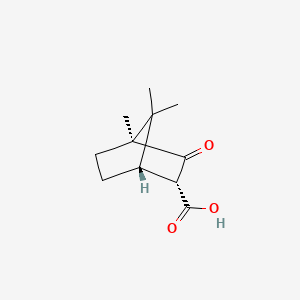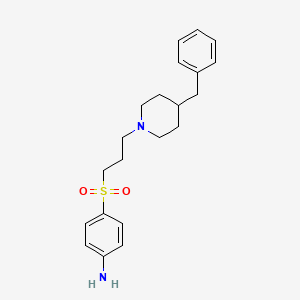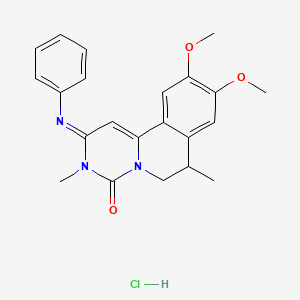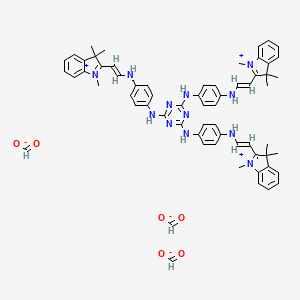
2,2',2''-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core with multiple substituents, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized using cyanuric chloride as a starting material. This involves nucleophilic substitution reactions where chlorine atoms are replaced by desired substituents.
Attachment of Substituents: The imino-p-phenyleneiminovinylene groups are introduced through condensation reactions with appropriate amines.
Formation of the Indolium Groups: The 1,3,3-trimethyl-3H-indolium groups are attached via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazine core and the substituent groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.
Major Products Formed
Oxidation Products: Oxidized derivatives of the triazine core and substituents.
Reduction Products: Reduced forms of the imino and indolium groups.
Substitution Products: Various substituted triazine derivatives.
Scientific Research Applications
2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate involves:
Molecular Targets: The compound interacts with specific proteins and enzymes, affecting their function.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted-1,3,5-Triazines: These compounds share the triazine core but differ in the nature of their substituents.
Indolium Derivatives: Compounds with similar indolium groups but different core structures.
Uniqueness
2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate is unique due to its combination of a triazine core with multiple imino and indolium substituents, providing distinct chemical and physical properties that are not observed in other similar compounds.
Properties
CAS No. |
88949-22-8 |
|---|---|
Molecular Formula |
C63H66N12O6 |
Molecular Weight |
1087.3 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris[4-[[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]amino]phenyl]-1,3,5-triazine-2,4,6-triamine;triformate |
InChI |
InChI=1S/C60H60N12.3CH2O2/c1-58(2)46-16-10-13-19-49(46)70(7)52(58)34-37-61-40-22-28-43(29-23-40)64-55-67-56(65-44-30-24-41(25-31-44)62-38-35-53-59(3,4)47-17-11-14-20-50(47)71(53)8)69-57(68-55)66-45-32-26-42(27-33-45)63-39-36-54-60(5,6)48-18-12-15-21-51(48)72(54)9;3*2-1-3/h10-39H,1-9H3,(H3,64,65,66,67,68,69);3*1H,(H,2,3) |
InChI Key |
KNBISBCBPCETQE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/NC3=CC=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)N/C=C/C6=[N+](C7=CC=CC=C7C6(C)C)C)NC8=CC=C(C=C8)N/C=C/C9=[N+](C1=CC=CC=C1C9(C)C)C)C.C(=O)[O-].C(=O)[O-].C(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC=CC6=[N+](C7=CC=CC=C7C6(C)C)C)NC8=CC=C(C=C8)NC=CC9=[N+](C1=CC=CC=C1C9(C)C)C)C)C.C(=O)[O-].C(=O)[O-].C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


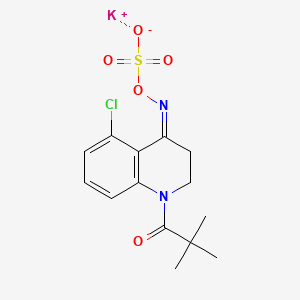
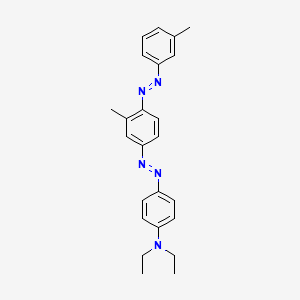
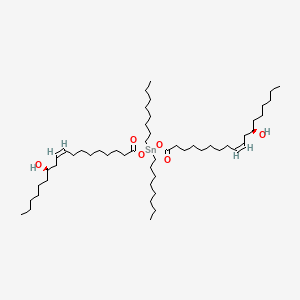
![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)



